

# A Spectroscopic Comparison of Benzyl 4-hydroxypiperidine-1-carboxylate and its Analogues

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## Compound of Interest

Compound Name: *Benzyl 4-hydroxypiperidine-1-carboxylate*

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This guide provides a detailed spectroscopic comparison of **Benzyl 4-hydroxypiperidine-1-carboxylate** and its analogues, N-Boc-4-hydroxypiperidine-1-carboxylate and Ethyl 4-hydroxypiperidine-1-carboxylate. The information presented is intended to assist in the identification, characterization, and quality control of these valuable synthetic intermediates.

## Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **Benzyl 4-hydroxypiperidine-1-carboxylate** and its analogues. This data is essential for the structural elucidation and differentiation of these compounds.

Compound	Molecular Formula	Molecular Weight (g/mol)	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	IR (cm <sup>-1</sup> )	Mass Spec (m/z)
Benzyl 4-hydroxypiperidine-1-carboxylate	C <sub>13</sub> H <sub>17</sub> NO <sub>3</sub>	235.28[1][2]	7.40-7.29 (m, 5H), 5.14 (s, 2H), 3.85-3.75 (m, 1H), 3.69-3.59 (m, 2H), 3.19-3.09 (m, 2H), 1.88-1.78 (m, 2H), 1.55-1.45 (m, 2H)	155.1, 136.9, 128.5, 127.9, 127.8, 67.8, 67.2, 43.8, 34.2	3400-3300 (O-H), 2940-2860 (C-H), 1680 (C=O), 1420, 1240, 1100	236 (M+H) <sup>+</sup> , 218, 192, 174, 91[2]
N-Boc-4-hydroxypiperidine	C <sub>10</sub> H <sub>19</sub> NO <sub>3</sub>	201.26[3]	3.80-3.70 (m, 1H), 3.65-3.55 (m, 2H), 3.05-2.95 (m, 2H), 1.85-1.75 (m, 2H), 1.50-1.40 (m, 2H), 1.45 (s, 9H)	154.9, 79.2, 67.5, 43.5, 34.5, 28.4	3400-3300 (O-H), 2970-2860 (C-H), 1670 (C=O), 1420, 1250, 1160	202 (M+H) <sup>+</sup> , 146, 102, 57[3][4]
Ethyl 4-hydroxypiperidine-1-carboxylate	C <sub>8</sub> H <sub>15</sub> NO <sub>3</sub>	173.21[5]	4.12 (q, J=7.1 Hz, 2H), 3.80-3.70 (m, 1H), 3.65-3.55 (m, 2H), 3.10-	155.6, 67.7, 60.8, 43.6, 34.4, 14.7	3400-3300 (O-H), 2970-2860 (C-H), 1685 (C=O),	174 (M+H) <sup>+</sup> , 156, 128, 100

			3.00 (m, 2H), 1.85-1.75 (m, 2H), 1.50-1.40 (m, 2H), 1.24 (t, J=7.1 Hz, 3H)	1420, 1240, 1090		
			3.68 (s, 3H), 3.82-3.72 (m, 1H), 3.68-3.58 (m, 2H), 3.12-3.02 (m, 2H), 1.86-1.76 (m, 2H), 1.52-1.42 (m, 2H)	3400-3300 (O-H), 2950-2850 (C-H), 1690 (C=O), 1440, 1230, 1100	160 (M+H) <sup>+</sup> , 142, 128, 100	
Methyl 4-hydroxypiperidine-1-carboxylate	C <sub>7</sub> H <sub>13</sub> NO <sub>3</sub>	159.18	156.1, 67.6, 52.1, 43.5, 34.3			

Note: NMR data is typically recorded in CDCl<sub>3</sub> and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). IR data reports characteristic absorption bands in wavenumbers (cm<sup>-1</sup>). Mass spectrometry data indicates the mass-to-charge ratio (m/z) of the molecular ion and major fragments.

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

- **$^1\text{H}$  NMR Acquisition:** The spectrum is acquired at room temperature with a  $90^\circ$  pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** The spectrum is acquired with proton decoupling using a  $30^\circ$  pulse width, a spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans are accumulated.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed with an exponential window function (line broadening of 0.3 Hz for  $^1\text{H}$  and 1 Hz for  $^{13}\text{C}$ ) and Fourier transformed. The resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  and the solvent signal ( $\text{CDCl}_3$ ) at 77.16 ppm for  $^{13}\text{C}$ .

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

- **Sample Preparation:** A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum is recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$  by co-adding 32 scans at a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) source.

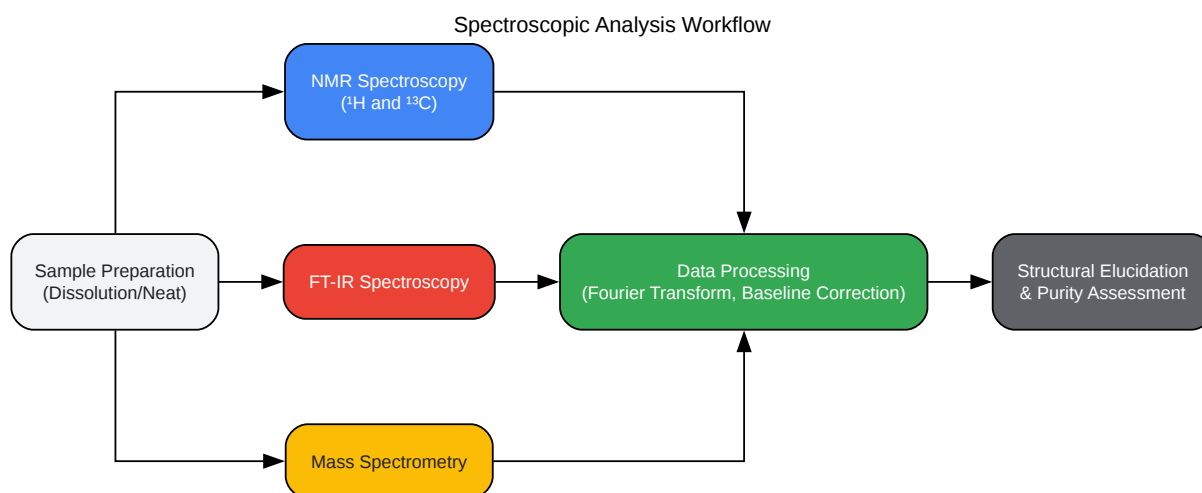
- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted

to approximately 10 µg/mL with the same solvent.

- **Data Acquisition:** The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5-10 µL/min. The mass spectrum is acquired in positive ion mode over a mass range of  $m/z$  50-500.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak ( $[M+H]^+$ ) and major fragment ions.

## Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of the target compounds.



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- To cite this document: BenchChem. [A Spectroscopic Comparison of Benzyl 4-hydroxypiperidine-1-carboxylate and its Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273280#spectroscopic-comparison-of-benzyl-4-hydroxypiperidine-1-carboxylate-and-its-analogues]

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